Methyl [2-(vinyloxy)phenyl]acetate
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 2-(2-ethenoxyphenyl)acetate |
InChI |
InChI=1S/C11H12O3/c1-3-14-10-7-5-4-6-9(10)8-11(12)13-2/h3-7H,1,8H2,2H3 |
InChI Key |
KGTCHUSNDYGTEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1OC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Substituent Position : The 2-position substituents (e.g., vinyloxy in the target compound) often induce steric hindrance, affecting molecular conformation. For example, methyl 2-(2-formylphenyl)acetate shows reduced planarity due to the ortho-substituted formyl group .
- Electronic Effects : Electron-donating groups like methoxy (e.g., in methyl 2-(4-((2-methoxyethoxy)methoxy)phenyl)acetate) enhance solubility, whereas electron-withdrawing groups (e.g., iodine in ) improve reactivity for further derivatization .
Physicochemical Properties
Notes:
Key Findings :
- Therapeutic Potential: Iodinated derivatives () demonstrate utility in anticancer research, suggesting that the vinyloxy group in the target compound could be modified for similar purposes .
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs palladium acetate (Pd(OAc)₂) and 1,10-phenanthroline as a ligand system in a toluene/water solvent mixture (9:1 v/v). Key steps include:
-
Oxidative Addition : Pd(0) coordinates with ethyl vinyl ether, forming a π-complex.
-
Transmetallation : The hydroxyl group of 2-hydroxyphenylacetic acid methyl ester displaces the ethoxy group, forming a Pd–O bond.
-
Reductive Elimination : Release of the product regenerates the Pd(0) catalyst.
Optimized Conditions :
Limitations and Scalability
While effective, this method suffers from moderate yields due to competing side reactions, such as over-oxidation or dimerization. Industrial scalability is feasible but requires stringent control of oxygen and moisture to prevent catalyst deactivation.
Mitsunobu Reaction for Direct Vinyloxy Group Introduction
Principle of the Mitsunobu Protocol
The Mitsunobu reaction enables etherification of phenolic hydroxyl groups with alcohols under mild conditions. For methyl [2-(vinyloxy)phenyl]acetate, 2-(vinyloxy)ethanol serves as the vinyloxy source, reacting with 2-hydroxyphenylacetic acid methyl ester in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Synthetic Procedure
-
Reagent Preparation : 2-(Vinyloxy)ethanol is synthesized via Pd-catalyzed transvinylation of ethylene glycol with ethyl vinyl ether.
-
Coupling Reaction :
Key Equation :
Advantages Over Alternative Methods
This method avoids harsh acidic or basic conditions, preserving ester functionality. However, the stoichiometric use of DEAD and PPh₃ increases costs, necessitating efficient recycling protocols for industrial adoption.
Enzymatic Esterification of 2-(Vinyloxy)phenylacetic Acid
Biocatalytic Route Using Lipases
Enzymatic esterification offers an eco-friendly alternative to chemical synthesis. Novozym 435 (Candida antarctica lipase B) catalyzes the transesterification of 2-(vinyloxy)phenylacetic acid with methanol in non-aqueous media.
Process Optimization
-
Solvent : Toluene (enhances enzyme stability)
-
Temperature : 40°C
-
Reaction Time : 48 hours
Notable Feature : The enzymatic method eliminates racemization risks, making it suitable for chiral variants of the target compound.
Comparative Analysis of Synthetic Methods
| Method | Catalytic System | Yield (%) | Temperature (°C) | Scalability |
|---|---|---|---|---|
| Palladium Transvinylation | Pd(OAc)₂, 1,10-phenanthroline | 37–45 | 90 | Moderate |
| Mitsunobu Reaction | DEAD, PPh₃ | 61–68 | 0–25 | Low |
| Enzymatic Esterification | Novozym 435 | 85–92 | 40 | High |
Key Insights :
-
The enzymatic route offers the highest yield and scalability but requires pre-synthesized 2-(vinyloxy)phenylacetic acid.
-
Palladium catalysis is versatile but limited by moderate efficiency.
-
Mitsunobu reactions are optimal for lab-scale synthesis but cost-prohibitive for industrial use.
Industrial-Scale Considerations
Cost-Benefit Analysis of Catalysts
Q & A
Q. Methodology
- Comparative Bioassays : Replicate studies under standardized conditions (pH 7.4, 37°C) using identical cell lines (e.g., HEK293 vs. HeLa).
- Metabolite Profiling : LC-MS/MS to identify degradation products that may confound results.
- Structural Analog Testing : Compare activity of methyl ester vs. free acid derivatives to isolate pharmacophore contributions .
What safety protocols are essential when handling this compound in the lab?
Q. Basic
- PPE : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods due to volatile organic byproducts.
Q. Advanced
- Waste Management : Segregate halogenated waste (e.g., brominated byproducts) and neutralize acidic residues with 10% NaHCO before disposal .
What strategies resolve low yields in the final esterification step of its synthesis?
Q. Advanced
- Catalyst Screening : Test Brønsted acids (HSO) vs. Lewis acids (ZnCl) for ester formation efficiency.
- Solvent Optimization : Switch from THF (low polarity) to DMF to stabilize carbocation intermediates.
- In Situ Monitoring : Use FT-IR to track carbonyl peak intensity and terminate reactions at ~90% conversion .
How does the vinyloxy group influence reactivity in cycloaddition reactions?
Advanced
The electron-rich vinyloxy moiety enhances dienophilicity in Diels-Alder reactions. DFT studies show a lowered LUMO energy (-1.8 eV) compared to non-vinyloxy analogs, accelerating [4+2] cycloaddition with dienes (e.g., isoprene). Steric effects from the ortho-substituted phenyl group can reduce regioselectivity, requiring computational modeling to predict adduct ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
